3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid
Description
The compound 3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one (CAS: 486460-32-6) is the free base form of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . Its structure features a (3R)-configured amino group, a trifluoromethyl-substituted triazolopyrazine core, and a 2,4,5-trifluorophenyl moiety (Fig. 1).
Mechanism of Action: Sitagliptin competitively inhibits DPP-4, increasing active incretin levels (GLP-1 and GIP), which promote insulin secretion and suppress glucagon release .
Properties
IUPAC Name |
acetic acid;3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.C2H4O2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-2(3)4/h4,6,9H,1-3,5,7,23H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZXUPWGBGAKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137530-88-0 | |
| Record name | 3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one , commonly referred to by its CAS number 486460-32-6 , has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.31 g/mol . The structure includes a triazolo-pyrazine core with trifluoromethyl and trifluorophenyl substituents that are critical for its biological activity.
This compound is primarily recognized for its role as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor , similar to sitagliptin. DPP-4 inhibitors are used in the management of Type 2 diabetes by increasing incretin levels, which in turn enhances insulin secretion and decreases glucagon levels post-meal .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. A series of urea and thiourea derivatives were synthesized and tested against various bacterial strains. Notably:
- Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25.0 mg/mL against bacteria such as E. coli and S. aureus.
- Thiourea derivatives showed superior activity compared to urea derivatives, indicating that structural modifications can enhance antimicrobial efficacy .
| Compound Type | MIC Range (mg/mL) | Effective Against |
|---|---|---|
| Urea Derivatives | 12.50 - 25.00 | C. neoformans |
| Thiourea Derivatives | 6.25 - 12.50 | E. coli, S. aureus |
Molecular Docking Studies
Molecular docking studies have demonstrated significant binding affinities of synthesized compounds to the active site of poly(ADP-ribose) polymerase (PARP). Binding energies ranged from -8.1 to -9.8 kcal/mol , suggesting a strong interaction which may contribute to their biological activity .
Study on Antimicrobial Efficacy
In a study conducted at Sri Venkateswara University, various derivatives of the triazolo-pyrazine compound were synthesized and screened for antimicrobial activity. The results indicated that:
- Compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains.
- The incorporation of fluorinated groups was associated with improved biological performance due to increased lipophilicity and better membrane penetration .
Clinical Relevance
The primary clinical application of this compound is in the treatment of Type 2 diabetes. As a DPP-4 inhibitor, it helps regulate blood glucose levels effectively while minimizing side effects commonly associated with other antidiabetic medications .
Scientific Research Applications
Antidiabetic Activity
One of the primary applications of this compound is its role in the treatment of Type 2 diabetes. It functions as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor. DPP-4 inhibitors are known to enhance insulin secretion in response to meals and decrease glucagon levels in the circulation. This action leads to improved glycemic control in diabetic patients.
Potential in Cancer Therapy
Recent studies indicate that compounds with similar structural frameworks may exhibit anticancer properties. The triazole and pyrazine moieties present in this compound could interact with specific cellular pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have documented the effects of related compounds on various cancer cell lines:
- In vitro studies demonstrated cytotoxic effects against breast and prostate cancer cells.
- Animal models have shown promising results in reducing tumor size when treated with similar DPP-4 inhibitors.
Neuroprotective Effects
Emerging research suggests that compounds like this may also possess neuroprotective properties. The modulation of neurotransmitter systems through DPP-4 inhibition could contribute to cognitive function improvements and protection against neurodegenerative diseases.
Research Insights
Studies have indicated that DPP-4 inhibitors can enhance neurogenesis and reduce inflammation in the brain. This aspect is particularly important for conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogs in the DPP-4 Inhibitor Class
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Sitagliptin Phosphate : The phosphate salt enhances aqueous solubility and pharmacokinetics, making it the preferred clinical form . Its IC₅₀ (18 nM) and selectivity profile align with the free base .
ABT-341: This analog replaces the butanone chain with a cyclohexenyl group, demonstrating oral efficacy in Zucker Diabetic Fatty (ZDF) rats .
Non-DPP-4 Analogs: Compounds like dendalone 3-hydroxybutyrate diverge structurally and functionally, highlighting the specificity of sitagliptin’s triazolopyrazine scaffold for DPP-4 inhibition.
Preparation Methods
Method A: Salt Formation and Crystallization
- Starting Material : (3/?)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-triazolo[4,3-o]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.
- Solvent System : Water and 1,4-dioxane in a 1:1 ratio.
- Procedure :
- Dissolve the starting material at 50°C.
- Add L-tartaric acid solution at the same temperature.
- Heat to 60°C and filter to remove insoluble impurities.
- Cool gradually to 0°C, maintaining a controlled cooling rate.
- Stir for 24-72 hours to promote crystal growth.
- Filter, wash, and dry under vacuum.
- Yield : Approximately 98%, with confirmed structure via HPLC and NMR.
Method B: Alternative Solvent Systems
- Use methyl-tetrahydrofuran or other ketones for dissolution.
- Adjust temperature (50°C) and acid addition accordingly.
- Similar controlled cooling and filtration steps as Method A.
Method C: Synthesis of Crystalline Modification 3
- Involves initial synthesis of the heterocyclic core via multi-step reactions involving chloropyrazines, hydrazine hydrate, trifluoroacetic anhydride, and palladium-catalyzed hydrogenation.
- Followed by salt formation with L-tartaric acid under controlled conditions to produce crystalline Modification 3 with improved stability and solubility.
Data Summary Table of Preparation Methods
Research Findings and Notes
- The synthesis route is optimized for industrial scalability, with emphasis on high yield and reproducibility.
- The crystalline modifications, especially Modification 3, exhibit enhanced stability, solubility, and bioavailability.
- The process minimizes byproduct formation, which is crucial for pharmaceutical production.
- The use of controlled cooling and solvent selection significantly influences crystal morphology and purity.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme assays?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism (log[inhibitor] vs. normalized response, variable slope) .
- Hill Coefficient Analysis : Determine cooperativity (nH >1 suggests positive allostery) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
